molecular formula C21H19FN6OS B2578013 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1358741-54-4

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

カタログ番号: B2578013
CAS番号: 1358741-54-4
分子量: 422.48
InChIキー: AQIUDBAKQURJKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone ( 1358741-54-4) is a chemical research compound offered for investigational purposes. This molecule features a complex structure that incorporates both the [1,2,4]triazolo[4,3-a]quinoxaline heterocycle, linked via a thioether chain to a 1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone moiety. Its molecular formula is C21H19FN6OS and it has a molecular weight of 422.48 g/mol . The core [1,2,4]triazolo[4,3-a]quinoxaline scaffold is recognized in scientific literature as a structure of high interest in drug discovery. While the specific applications of this exact derivative are still being explored, research on analogous compounds reveals a spectrum of potential research applications. Studies on related molecules have indicated promising anticonvulsant activity in models like metrazol-induced convulsions . Other research avenues for the triazoloquinoxaline chemotype include investigation as enzyme inhibitors , with some derivatives showing activity against α-amylase and α-glucosidase for metabolic disorder research, and acetylcholinesterase (AChE) for neurodegenerative disease research . Furthermore, certain derivatives have been evaluated for their positive inotropic effects on isolated heart tissue, suggesting potential research applications in cardiovascular diseases . The presence of the 4-fluorophenylpiperazine group is a common feature in many biologically active compounds and may influence the molecule's physicochemical and receptor-binding properties. This product is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations.

特性

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c22-15-5-7-16(8-6-15)26-9-11-27(12-10-26)19(29)13-30-21-20-25-23-14-28(20)18-4-2-1-3-17(18)24-21/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIUDBAKQURJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5OSC_{19}H_{19}N_5OS, with a molecular weight of 365.4 g/mol. The compound features a triazoloquinoxaline core linked to a piperazine moiety, which is known for its potential in targeting various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Adenosine Receptors : Research has shown that derivatives of triazoloquinoxaline can act as selective antagonists for human A3 adenosine receptors. For instance, compounds with similar scaffolds demonstrated high affinity and selectivity for these receptors, which are implicated in various physiological processes including inflammation and cancer progression .
  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting normal cellular functions and inhibiting proliferation in cancer cells . This mechanism is often associated with compounds that exhibit anticancer properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazoloquinoxaline derivatives:

  • Induction of Apoptosis : Compounds derived from this scaffold have been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways involving caspases and altering the BAX/Bcl-2 ratio .
  • Inhibition of Cell Growth : In vitro studies indicated that these compounds effectively inhibit the growth of cancer cells. For example, one study reported that a related derivative exhibited IC50 values in the low micromolar range against several cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad-Spectrum Activity : Triazoloquinoxaline derivatives have demonstrated efficacy against various bacterial and fungal strains. The presence of the thioether linkage is believed to enhance their interaction with microbial targets .

Anti-inflammatory Effects

Research indicates that these compounds may possess anti-inflammatory properties by modulating inflammatory pathways:

  • Cytokine Regulation : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

StudyFindings
Albrecht et al. (2008)Reported on the synthesis and evaluation of triazoloquinoxaline derivatives as potent A3 receptor antagonists with high selectivity .
Jiangxi Provincial Key Laboratory (2022)Developed novel derivatives showing significant antiproliferative activity against A549 and MCF-7 cell lines with IC50 values < 1 µM .
BenchChem Analysis (2023)Highlighted broad-spectrum antimicrobial activity and potential for further development in clinical applications .

科学的研究の応用

Chemical Structure and Synthesis

The compound features a triazoloquinoxaline core linked to a thioether and a piperazine moiety. The synthesis typically involves several steps that include the formation of the quinoxaline ring followed by the introduction of the triazole and piperazine substituents.

Synthesis Overview

  • Step 1: Formation of the quinoxaline nucleus from 1,2-diaminobenzene and oxalic acid.
  • Step 2: Introduction of the triazole group through cyclization reactions.
  • Step 3: Coupling with piperazine derivatives to yield the final product.

The detailed synthetic pathways often require specific conditions such as temperature control and choice of solvents to optimize yield and purity .

Biological Activities

Research has demonstrated that compounds containing the triazoloquinoxaline scaffold exhibit significant biological activities:

Anticancer Properties

Studies indicate that triazoloquinoxaline derivatives can act as kinase inhibitors , showing promise in anticancer applications due to their ability to intercalate DNA. The structural modifications in compounds like 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone may enhance these properties further by targeting specific cancer cell lines .

Anticonvulsant Activity

A related compound, 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide , was evaluated for anticonvulsant activity. It demonstrated effectiveness in models of induced convulsions, suggesting that similar derivatives could be developed for treating epilepsy or seizure disorders .

Antimicrobial Potential

The presence of diverse functional groups in this class of compounds indicates potential antimicrobial properties . Preliminary studies have shown effectiveness against various pathogens, which opens avenues for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Evaluation

A study evaluated derivatives of triazoloquinoxaline for their anticancer effects on multiple cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity against specific tumors. The compound's ability to inhibit cell proliferation was linked to its interaction with key cellular pathways involved in cancer progression .

Case Study 2: Anticonvulsant Screening

In a detailed anticonvulsant screening using metrazol-induced convulsions in animal models, several derivatives were synthesized and tested. Among these, a few exhibited superior activity compared to standard anticonvulsants like phenobarbital, highlighting their potential as new therapeutic agents for epilepsy .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResult
AnticancerTriazoloquinoxaline DerivativesSignificant cytotoxicity observed
Anticonvulsant2-[Triazolo(4,3-a)quinoxalin-4-ylthio]acetic acid hydrazideEffective in seizure models
AntimicrobialVarious Triazoloquinoxaline DerivativesActivity against multiple pathogens

類似化合物との比較

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone

  • Structural Difference : The piperazine ring is substituted with a 2-methoxyphenyl group instead of 4-fluorophenyl.
  • Impact : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to fluorine. However, the 2-methoxy substitution could sterically hinder receptor binding .
  • Activity : Preliminary studies suggest moderate antiproliferative activity against cancer cell lines (IC₅₀: ~10–20 μM), slightly lower than the 4-fluorophenyl analog .

Triazolopyrimidine and Pyrazole Analogs

2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone

  • Structural Difference: Replaces triazoloquinoxaline with triazolo[4,5-d]pyrimidine and introduces a 4-methoxyphenyl group.
  • The 4-methoxyphenyl group increases metabolic stability but may reduce solubility .
  • Activity: Exhibits stronger inhibition of Aurora kinases (IC₅₀: ~0.5–2 μM) compared to triazoloquinoxaline derivatives, attributed to improved π-π stacking with ATP-binding pockets .

1,4-Disubstituted 1,2,3-Triazole Derivatives (e.g., [8a–c])

  • Structural Difference : Features a 1,2,3-triazole linker instead of thioether and incorporates pyrazole or thiazole rings.
  • Impact : The triazole linker enhances metabolic stability and facilitates click chemistry-based synthesis. However, reduced electron-withdrawing effects may diminish target engagement .
  • Activity: Demonstrates broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL against S. aureus and E. coli), surpassing triazoloquinoxaline derivatives in this context .

Piperazine-Based Compounds with Varied Linkers

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate

  • Structural Difference: Replaces the thioether bridge with an oxoethyl group and substitutes triazoloquinoxaline with a fluorobenzoyl group.
  • Impact : The oxoethyl linker increases hydrophilicity, improving aqueous solubility but reducing membrane permeability. The fluorobenzoyl group enhances aromatic interactions in receptor binding .

2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536)

  • Structural Difference: Lacks the triazoloquinoxaline core and features a trifluoromethylphenyl group.
  • Impact : The trifluoromethyl group significantly increases lipophilicity (logP: ~3.5 vs. ~2.8 for fluorophenyl analogs) and metabolic resistance.
  • Activity : Potent α₁-adrenergic receptor antagonist (IC₅₀: 15 nM), highlighting the role of piperazine modifications in receptor selectivity .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reagents/conditions are critical for yield optimization?

  • Methodological Answer : A multi-step synthesis is typically employed, involving:
  • Step 1 : Formation of the triazoloquinoxaline core via cyclization using reagents like thiosemicarbazide under acidic conditions.
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution. For example, coupling 1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone with the triazoloquinoxaline-thiol intermediate using a base (e.g., K₂CO₃) in ethanol under reflux (12–24 hours) .
  • Critical Reagents : Potassium carbonate for deprotonation, TFA (trifluoroacetic acid) for Boc-group removal, and ethyl acetate for extraction .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify via silica gel chromatography (EtOAc/petroleum ether gradient) to isolate the pale-yellow solid (typical yield: ~48%) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm proton/environment assignments (e.g., aromatic protons at δ 7.2–8.5 ppm, fluorophenyl signals at δ 6.8–7.1 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₂₁H₁₇F₄N₆OS: 477.10).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • GHS Hazards : Classified as acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization.
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Store in airtight containers away from light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Replicate Studies : Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls).
  • Dose-Response Validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values.
  • Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
  • Data Analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to assess variability between labs .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for IP/IV administration.
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve plasma half-life.
  • Pharmacokinetic Testing : Conduct LC-MS/MS to measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models .

Q. How can computational modeling predict this compound’s binding affinity to target receptors (e.g., 5-HT₃, dopamine D₂)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., piperazine moiety binding to GPCR transmembrane domains).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Analysis : Corporate Hammett constants (σ) of substituents (e.g., 4-fluorophenyl) to predict activity trends .

Q. What experimental designs evaluate environmental persistence and ecotoxicity of this compound?

  • Methodological Answer :
  • Fate Studies : Measure hydrolysis half-life (pH 7.4, 25°C) and photodegradation under UV light (λ = 254 nm).
  • Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201).
  • Soil Adsorption : Conduct batch experiments with varying organic carbon content to determine Kₒc values .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。